molecular formula C11H14ClNO B15255107 4-[4-(Chloromethyl)phenyl]morpholine

4-[4-(Chloromethyl)phenyl]morpholine

Cat. No.: B15255107
M. Wt: 211.69 g/mol
InChI Key: VXXBDVPJUQJQIS-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)phenyl]morpholine: is an organic compound with the molecular formula C11H14ClNO . This compound features a morpholine ring substituted with a chloromethyl group on the phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 4-[4-(Chloromethyl)phenyl]morpholine typically begins with the reaction of 4-chloromethylbenzyl chloride with morpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production Methods: Industrial production methods involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-[4-(Chloromethyl)phenyl]morpholine undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 4-[4-(Chloromethyl)phenyl]morpholine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It is used in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Biology:

    Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Biochemical Studies: It is used in biochemical studies to understand the interactions of morpholine derivatives with biological systems.

Medicine:

    Drug Development: this compound is explored for its potential therapeutic applications, including its use as a building block for active pharmaceutical ingredients.

Industry:

Mechanism of Action

Mechanism:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its specific application.

    Pathways Involved: The pathways involved in its mechanism of action vary based on the biological or chemical context in which it is used.

Comparison with Similar Compounds

    4-(Chloromethyl)benzyl Alcohol: Similar in structure but with a hydroxyl group instead of a morpholine ring.

    4-(Chloromethyl)phenylboronic Acid: Contains a boronic acid group instead of a morpholine ring.

Uniqueness:

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

4-[4-(chloromethyl)phenyl]morpholine

InChI

InChI=1S/C11H14ClNO/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13/h1-4H,5-9H2

InChI Key

VXXBDVPJUQJQIS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CCl

Origin of Product

United States

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